
6-Acetyl-3-chloropyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-3-chloropyridin-2(1H)-one is an organic compound that belongs to the class of pyridines It is characterized by the presence of an acetyl group at the 6th position, a chlorine atom at the 3rd position, and a ketone group at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-3-chloropyridin-2(1H)-one can be achieved through several methods. One common approach involves the chlorination of 6-acetylpyridin-2(1H)-one. This reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The reaction proceeds as follows:
6-Acetylpyridin-2(1H)-one+Thionyl chloride→this compound+Sulfur dioxide+Hydrogen chloride
Another method involves the direct acetylation of 3-chloropyridin-2(1H)-one using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Acetyl-3-chloropyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and mild heating.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Major Products Formed
Substitution: 6-Acetyl-3-aminopyridin-2(1H)-one, 6-Acetyl-3-thiopyridin-2(1H)-one.
Reduction: 6-(1-Hydroxyethyl)-3-chloropyridin-2(1H)-one.
Oxidation: 6-(2-Oxoethyl)-3-chloropyridin-2(1H)-one.
Aplicaciones Científicas De Investigación
6-Acetyl-3-chloropyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 6-Acetyl-3-chloropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetyl and chlorine groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
6-Acetylpyridin-2(1H)-one: Lacks the chlorine atom at the 3rd position.
3-Chloropyridin-2(1H)-one: Lacks the acetyl group at the 6th position.
6-Acetyl-3-bromopyridin-2(1H)-one: Contains a bromine atom instead of chlorine at the 3rd position.
Uniqueness
6-Acetyl-3-chloropyridin-2(1H)-one is unique due to the presence of both the acetyl and chlorine groups, which can influence its reactivity and interactions with other molecules. The combination of these functional groups allows for diverse chemical transformations and applications that may not be possible with similar compounds.
Propiedades
Fórmula molecular |
C7H6ClNO2 |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
6-acetyl-3-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)6-3-2-5(8)7(11)9-6/h2-3H,1H3,(H,9,11) |
Clave InChI |
VJUWSOOIWSLVMV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C(=O)N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine](/img/structure/B15247516.png)

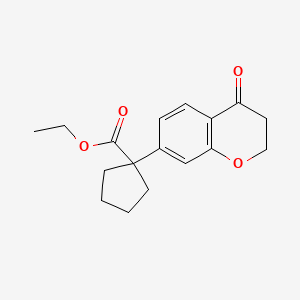
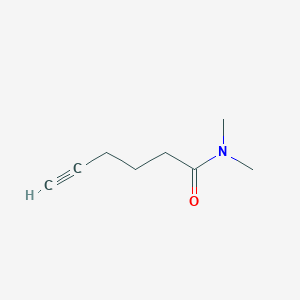

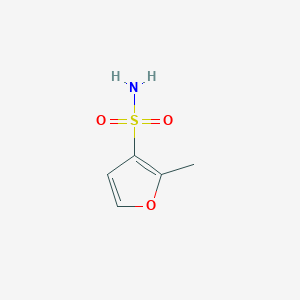
![2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15247570.png)
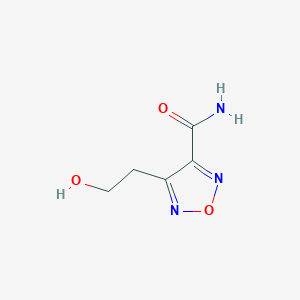


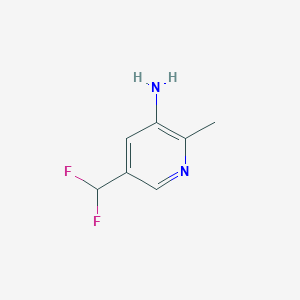

![5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15247615.png)
![6,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15247622.png)
